4,6-Diaminopyrimidin-5-yl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diaminopyrimidin-5-yl hydrogen sulfate is a chemical compound with the molecular formula C4H6N4O4S and a molecular weight of 206.18 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are significant in biochemistry as they are components of nucleic acids.
Vorbereitungsmethoden
The synthesis of 4,6-Diaminopyrimidin-5-yl hydrogen sulfate typically involves the reaction of 4,6-diaminopyrimidine with sulfuric acid. The reaction conditions often require controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
4,6-Diaminopyrimidin-5-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Diaminopyrimidin-5-yl hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4,6-Diaminopyrimidin-5-yl hydrogen sulfate involves its interaction with specific molecular targets. It can bind to nucleic acids and proteins, affecting their structure and function. The pathways involved in its action include the modulation of enzyme activity and the alteration of gene expression .
Vergleich Mit ähnlichen Verbindungen
4,6-Diaminopyrimidin-5-yl hydrogen sulfate can be compared with other pyrimidine derivatives, such as:
4,6-Diamino-5-formamidopyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
4,6-Diamino-2-methylpyrimidine: Another pyrimidine derivative with a methyl group at the 2-position, which alters its reactivity and biological activity
Eigenschaften
Molekularformel |
C4H6N4O4S |
---|---|
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
(4,6-diaminopyrimidin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C4H6N4O4S/c5-3-2(12-13(9,10)11)4(6)8-1-7-3/h1H,(H,9,10,11)(H4,5,6,7,8) |
InChI-Schlüssel |
VNWIZGVHRMCFTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C(=N1)N)OS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.